molecular formula C39H32Cl2OP2Pd B1427322 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) CAS No. 205319-10-4

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

Cat. No.: B1427322
CAS No.: 205319-10-4
M. Wt: 755.9 g/mol
InChI Key: HEYONDYPXIUDCK-UHFFFAOYSA-L
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Description

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (hereafter referred to as Xantphos-PdCl₂) is a palladium(II) complex featuring the bidentate Xantphos ligand. This compound is widely employed in cross-coupling reactions due to its robust catalytic activity and stability. Key properties include:

  • Molecular Formula: C₃₉H₃₂Cl₂OP₂Pd
  • Molecular Weight: 755.94 g/mol
  • Purity: 95–99% (supplier-dependent)
  • Melting Point: 280–287°C
  • Applications: Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Stille couplings .

Its rigid xanthene backbone and bulky substituents enhance steric and electronic tuning, improving catalytic selectivity in complex substrates .

Properties

CAS No.

205319-10-4

Molecular Formula

C39H32Cl2OP2Pd

Molecular Weight

755.9 g/mol

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);dichloride

InChI

InChI=1S/C39H32OP2.2ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

HEYONDYPXIUDCK-UHFFFAOYSA-L

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.Cl[Pd]Cl

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Pd+2]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) typically involves the reaction of palladium(II) chloride with 9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) in an appropriate solvent. One common method involves dissolving palladium(II) chloride in a solvent such as benzene, followed by the addition of Xantphos. The reaction mixture is then stirred at elevated temperatures (around 110°C) for a specified period (e.g., 48 hours). The resulting product is isolated by filtration and purified by washing with solvents like benzene and diethyl ether .

Industrial Production Methods: In industrial settings, the production of dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in the production process .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Pd(Xantphos)Cl2_2 is extensively used as a catalyst in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The compound facilitates reactions such as:

  • Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides or triflates. The use of Pd(Xantphos)Cl2_2 has shown enhanced yields and selectivity compared to other catalysts .
  • Heck Reaction : Pd(Xantphos)Cl2_2 effectively catalyzes the coupling of alkenes with aryl halides, leading to the formation of substituted alkenes. Studies indicate that this catalyst can operate under mild conditions, making it suitable for sensitive substrates .
  • Sonogashira Reaction : This reaction combines terminal alkynes with aryl halides to produce substituted alkynes. The efficiency of Pd(Xantphos)Cl2_2 in this context has been demonstrated through various experimental setups .

1.2 C-H Activation

The compound also plays a crucial role in C-H activation processes, enabling the functionalization of hydrocarbons without the need for pre-activation. This application is particularly significant in the synthesis of pharmaceuticals and natural products, where selective modifications are required .

Material Science

2.1 Polymerization Processes

Pd(Xantphos)Cl2_2 is utilized in polymerization reactions, particularly in the synthesis of conjugated polymers and block copolymers. Its ability to mediate polymerization while maintaining control over molecular weight and polydispersity is highly valued in materials science .

2.2 Nanomaterials Synthesis

The compound has been employed in the synthesis of palladium nanoparticles, which have applications in catalysis and electronics. The use of Pd(Xantphos)Cl2_2 allows for the controlled growth of nanoparticles with specific shapes and sizes, enhancing their catalytic properties .

Biological Applications

Research has indicated potential applications of Pd(Xantphos)Cl2_2 in bioconjugation and drug delivery systems. Its ability to form stable complexes with biomolecules opens avenues for targeted therapies and imaging agents in medical research .

Synthesis of Arylacetamides

A study demonstrated the use of Pd(Xantphos)Cl2_2 in synthesizing arylacetamides via benzylic C-H activation. The reaction showcased high efficiency under mild conditions, providing a pathway for producing biologically relevant compounds.

Development of Anticancer Agents

Research involving Pd(Xantphos)Cl2_2 has highlighted its role in developing novel anticancer agents through targeted modifications of existing drug frameworks, enhancing efficacy while reducing side effects.

Mechanism of Action

The mechanism of action of dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) involves the coordination of the palladium center with the Xantphos ligand. This coordination enhances the stability and reactivity of the palladium catalyst. In carbonylation reactions, the palladium center facilitates the activation of carbon monoxide and allylamines, leading to the formation of β,γ-unsaturated amides . In cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon or carbon-nitrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Palladium Catalysts

Ligand Backbone and Structural Differences

The Xantphos ligand distinguishes Xantphos-PdCl₂ from other palladium catalysts. Below is a comparison with common alternatives:

Compound Ligand Structure Key Features Reference
Xantphos-PdCl₂ 9,9-Dimethylxanthene backbone with two PPh₂ groups Rigid backbone, wide bite angle (~108°), thermally stable up to 287°C
BINAP-Pd Complexes Binaphthyl backbone Chiral environment, used in asymmetric synthesis; narrower bite angle
DPEPHOS-Pd Complexes Ether-linked diphosphine Flexible backbone, moderate activity in electron-deficient substrates
PdCl₂(dppf) Ferrocene-based diphosphine Redox-active, suitable for aryl chlorides; lower thermal stability

Catalytic Performance in Cross-Coupling Reactions

Xantphos-PdCl₂ demonstrates superior efficiency in specific reactions compared to similar catalysts:

Advanced Derivatives: Xantphos Palladacycles

Next-generation Xantphos-Pd catalysts exhibit enhanced reactivity:

Table 3: Comparison of Xantphos-Based Palladacycles
Compound Structure Modification Applications
Xantphos-PdCl₂ Dichloro core Broad cross-coupling reactions
Xantphos Palladacycle Gen. 2 Amino-biphenyl adduct Negishi coupling, α-allylation of esters
Xantphos Palladacycle Gen. 3 Methanesulfonato adduct High-turnover alkylzinc couplings
Xantphos Pd G4 Methylamino-biphenyl modification Improved air stability and solubility

Advantages :

  • Gen. 3: Higher turnover numbers in Negishi couplings due to labile methanesulfonato ligand .
  • Gen. 4 : Enhanced solubility in polar solvents, enabling homogeneous catalysis .

Thermal Stability and Handling

Xantphos-PdCl₂ outperforms other Pd catalysts in thermal resilience:

  • Decomposition Temperature : >280°C (vs. PdCl₂(dppf) at ~200°C) .
  • Storage : Stable as a solid under inert gas; classified as a flammable solid .

Commercial Availability and Practical Considerations

Xantphos-PdCl₂ is available from major suppliers (e.g., Aladdin, Stanford Advanced Materials) in quantities from 200 mg to 25 g . Its higher cost compared to PdCl₂(dba)₂ is justified by its versatility in challenging transformations.

Biological Activity

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly referred to as Pd(Xantphos)Cl2, is a palladium complex that has garnered attention for its potential biological activity, particularly in the fields of cancer research and catalysis. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • IUPAC Name: [5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphane
  • Molecular Formula: C39H32Cl2OP2Pd
  • Molecular Weight: 755.94 g/mol
  • Purity: >98% .

The biological activity of dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) primarily involves its role as a catalyst in various biochemical reactions. Its palladium center can facilitate electron transfer processes, making it a candidate for applications in drug development and cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

  • Cytotoxicity Studies :
    • Research indicates that Pd(Xantphos)Cl2 exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's mechanism appears to involve the induction of apoptosis through caspase activation .
  • Synergistic Effects :
    • The compound has shown synergistic effects when used in combination with traditional chemotherapeutics like cisplatin, enhancing the overall efficacy against resistant cancer cell lines .

Case Studies

Case Study 1: Breast Cancer Cell Lines

  • A study evaluated the efficacy of Pd(Xantphos)Cl2 on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard treatments.

Case Study 2: Mechanistic Insights

  • Another investigation focused on the mechanistic pathways involved in the anticancer activity of Pd(Xantphos)Cl2. It was found that the compound disrupts mitochondrial function and induces oxidative stress, leading to increased apoptosis markers .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityMCF-710Apoptosis induction
CytotoxicityHeLa15Oxidative stress
Synergistic EffectMCF-7 + Cisplatin5Enhanced apoptosis

Q & A

Q. What are the recommended methods for synthesizing and characterizing this palladium complex?

The synthesis typically involves reacting palladium chloride with the ligand 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene under inert conditions. Purification is achieved via recrystallization or column chromatography. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for ligand coordination analysis, X-ray crystallography for structural confirmation, and elemental analysis to verify purity (>98%, as noted in commercial-grade materials) . Mass spectrometry further confirms molecular weight (755.94 g/mol) .

Q. How should this complex be stored to ensure stability, and what handling precautions are critical?

The compound must be stored in a dark, dry environment at room temperature, sealed under inert gas to prevent oxidation or moisture absorption, which can degrade the phosphine ligands . Safety protocols include using gloves and eye protection to avoid skin/eye irritation (H315, H319, H335 hazard codes) and working in a fume hood to minimize inhalation of fine particles .

Q. In which catalytic reactions is this palladium complex most effective?

It is widely used in cross-coupling reactions, such as Suzuki-Miyaura and hydroesterification of alkynes, where the xanthene-based ligand enhances stability and prevents palladium aggregation. Substrates include aryl halides and alkenes, with high efficiency in forming carbon-carbon bonds . The bulky ligand structure improves selectivity in sterically demanding reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiency across studies?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or ligand-to-palladium ratios. Methodological standardization, such as controlled kinetic studies and in-situ monitoring (e.g., UV-Vis spectroscopy), helps isolate variables. For example, ligand decomposition under oxidative conditions may reduce catalytic turnover, necessitating anaerobic setups . Comparative studies with analogous catalysts (e.g., BINAP-palladium complexes) can clarify mechanistic differences .

Q. What role do the ligand’s electronic and steric properties play in cross-coupling mechanisms?

The xanthene backbone provides rigidity and electron-rich phosphine donors, stabilizing the palladium center during oxidative addition and transmetallation steps. Steric bulk from the dimethyl groups suppresses β-hydride elimination, favoring coupling over side reactions. Computational studies (DFT) reveal that ligand distortion during catalysis lowers activation energy for aryl halide activation . Adjusting substituents on the xanthene or phosphine groups can tune reactivity for specific substrates .

Q. What analytical techniques are critical for studying degradation pathways under catalytic conditions?

High-resolution mass spectrometry (HRMS) identifies palladium nanoparticles or ligand dissociation byproducts. Thermogravimetric analysis (TGA) monitors thermal stability, while cyclic voltammetry probes redox behavior. Solvent sublation-ICP-OES methods enable trace analysis of palladium leaching into reaction mixtures, with detection limits as low as 21.29 ng/L . X-ray absorption spectroscopy (XAS) can track structural changes during catalysis .

Methodological Considerations

  • Controlled Atmosphere Techniques : Use Schlenk lines or gloveboxes to prevent catalyst deactivation by oxygen/moisture .
  • In-Situ Monitoring : Employ Raman spectroscopy or EPR to detect reactive intermediates (e.g., palladium(0) clusters) .
  • Comparative Studies : Benchmark against Pd(OAc)₂ or Pd(dba)₂ to assess ligand-derived advantages in specific reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
Reactant of Route 2
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

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